N-(2-Furylmethyl)-3-methoxypropan-1-amine N-(2-Furylmethyl)-3-methoxypropan-1-amine
Brand Name: Vulcanchem
CAS No.: 932267-74-8
VCID: VC3952005
InChI: InChI=1S/C9H15NO2/c1-11-6-3-5-10-8-9-4-2-7-12-9/h2,4,7,10H,3,5-6,8H2,1H3
SMILES: COCCCNCC1=CC=CO1
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol

N-(2-Furylmethyl)-3-methoxypropan-1-amine

CAS No.: 932267-74-8

Cat. No.: VC3952005

Molecular Formula: C9H15NO2

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Furylmethyl)-3-methoxypropan-1-amine - 932267-74-8

Specification

CAS No. 932267-74-8
Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
IUPAC Name N-(furan-2-ylmethyl)-3-methoxypropan-1-amine
Standard InChI InChI=1S/C9H15NO2/c1-11-6-3-5-10-8-9-4-2-7-12-9/h2,4,7,10H,3,5-6,8H2,1H3
Standard InChI Key NJEHMJMQTGYMLV-UHFFFAOYSA-N
SMILES COCCCNCC1=CC=CO1
Canonical SMILES COCCCNCC1=CC=CO1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2-Furylmethyl)-3-methoxypropan-1-amine features a primary amine group connected to a three-carbon chain terminated by a methoxy group (-OCH3\text{-OCH}_3) and a furan-2-ylmethyl substituent. The furan ring, a five-membered heterocycle with one oxygen atom, introduces aromaticity and potential hydrogen-bonding interactions. Key structural identifiers include:

  • IUPAC Name: NN-(furan-2-ylmethyl)-3-methoxypropan-1-amine .

  • SMILES: COCCCNCC1=CC=CO1 .

  • InChIKey: NJEHMJMQTGYMLV-UHFFFAOYSA-N .

Physicochemical Characteristics

While experimental data on physical properties (e.g., melting point, boiling point) remain limited in public databases, computational and inferred properties include:

PropertyValueSource
Molecular Weight169.22 g/mol
Solubility (Predicted)Low in water; soluble in organic solvents
LogP (Octanol-Water)~1.2 (Moderate lipophilicity)Estimated

The methoxy group enhances solubility in polar aprotic solvents, while the furan ring contributes to π-π stacking interactions in hydrophobic environments .

Synthesis Methods and Industrial Production

Catalytic Amination of 3-Methoxypropanol

A patented method (CN101328129A) describes the synthesis of 3-methoxypropylamine derivatives via vapor-phase catalytic amination :

  • Reactants: 3-Methoxypropanol, ammonia, and hydrogen.

  • Catalyst: Cu-Co/Al2O3\text{Cu-Co/Al}_2\text{O}_3-diatomite (composition: Cu 0.1–50%, Co 0.5–60%, Ru 0.001–0.1%, Mg 0.001–5.7%, Cr 0.01–15%) .

  • Conditions:

    • Pressure: 0.3–1.5 MPa

    • Temperature: 120–220°C

    • Space Velocity: 0.4–2.0 m³/(hr·m³ catalyst)

    • Ammonia/Alcohol Ratio: 4.0–10.0:1 .

This continuous process achieves high conversion rates (>80%) and minimizes byproducts like bis-(3-methoxypropyl)amine .

Alternative Routes

  • Reductive Amination: Reaction of furfurylamine with 3-methoxypropanal in the presence of NaBH4\text{NaBH}_4 or Pd/C\text{Pd/C} .

  • Nucleophilic Substitution: Alkylation of 3-methoxypropylamine with 2-(chloromethyl)furan .

Applications in Research and Industry

Pharmacological Research

N-(2-Furylmethyl)-3-methoxypropan-1-amine serves as a building block in drug discovery:

  • MAO-B Inhibitors: Structural analogs (e.g., F2MPA) exhibit monoamine oxidase-B inhibition, suggesting potential in neurodegenerative disease research .

  • FFA3 Receptor Modulators: Furyl-containing compounds are explored as allosteric modulators of Free Fatty Acid Receptor 3 (FFA3/GPR41), a target for metabolic and inflammatory disorders .

Agrochemical Intermediates

The compound’s furan moiety is analogous to dinotefuran (a neonicotinoid insecticide), implicating its utility in synthesizing novel pesticides .

Organic Synthesis

  • Ligand Design: The furan ring coordinates transition metals, enabling use in catalytic systems .

  • Heterocyclic Chemistry: Serves as a precursor for fused-ring systems via cycloaddition reactions .

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